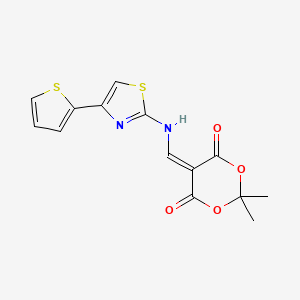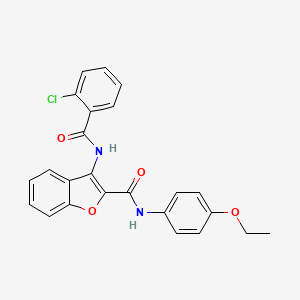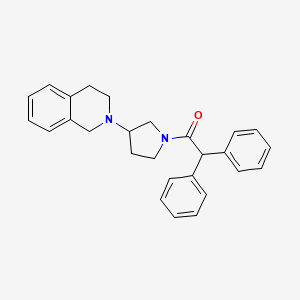
2,2-Dimethyl-5-(((4-(thiophen-2-yl)thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related dioxane-dione derivatives involves reactions under specific conditions to achieve the desired molecular framework. For instance, Al-Sheikh et al. (2009) described the synthesis and reactions of 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, highlighting methods to obtain sulfoxide derivatives and triphenylphosphonium salts through reactions with m-chloroperbenzoic acid and triphenylphosphine, respectively (Al-Sheikh et al., 2009).
Molecular Structure Analysis
The molecular structure and supramolecular assembly of similar dioxane-dione compounds have been studied using crystallography. Low et al. (2002) analyzed the crystal structures of 2,2-dimethyl-5-[3-(4-methylphenyl)-2-propenylidene]-1,3-dioxane-4,6-dione, providing insights into how weak C-H...O hydrogen bonds influence molecular packing and structure (Low et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving dioxane-diones often lead to a variety of functionalized products. Ghorab et al. (2017) synthesized a series of derivatives from a similar starting material, demonstrating the versatility of these compounds in producing biologically active molecules with antimicrobial properties (Ghorab et al., 2017).
Physical Properties Analysis
The physical properties of dioxane-dione derivatives, such as crystallinity and molecular conformation, are crucial for their application. Studies by Silva et al. (2006) on a bromothiazol-2-ylaminomethylene derivative revealed its sofa conformation and the impact of intramolecular N-H...O contacts on its structural stability (Silva et al., 2006).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other molecules, are key aspects of dioxane-diones. For example, Kumar et al. (2018) synthesized an aromatic hydrazone from a dioxane-dione derivative, exploring its structure and biological activities, including antioxidant and antimicrobial effects (Kumar et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
The synthesis and reactions of derivatives similar to the specified compound have been extensively studied. For instance, Al-Sheikh et al. (2009) detailed the synthesis of 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione from bis-(thiomethyl)methylene precursors and aqueous ammonia, exploring subsequent reactions to produce sulfoxide derivatives and triphenylphosphonium salts, highlighting the compound's versatility in organic synthesis Al-Sheikh et al., 2009.
Antimicrobial Activity
Research by Ghorab et al. (2017) synthesized a series of derivatives from a starting material related to the given compound, demonstrating significant antimicrobial activity against a range of bacteria and fungi. This study showcases the potential pharmaceutical applications of derivatives of 2,2-Dimethyl-5-(((4-(thiophen-2-yl)thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione in developing new antimicrobial agents Ghorab et al., 2017.
Structural and Molecular Studies
Low et al. (2002) conducted structural analyses of 2,2-dimethyl-5-[3-(4-methylphenyl)-2-propenylidene]-1,3-dioxane-4,6-dione, a compound structurally related to the queried chemical, revealing insights into its molecular conformation and hydrogen bonding patterns. Such studies are crucial for understanding the physical and chemical properties that govern the reactivity and potential applications of these compounds Low et al., 2002.
Novel Compound Development
Research into N-confused porphyrin derivatives by Li et al. (2011) illustrated the reactivity of active methylene compounds, including those similar to the specified compound, with N-confused porphyrin, yielding novel porphyrin derivatives. This work underscores the compound's role in the development of new materials with potential applications in photovoltaics, sensing, and catalysis Li et al., 2011.
Eigenschaften
IUPAC Name |
2,2-dimethyl-5-[[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]methylidene]-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S2/c1-14(2)19-11(17)8(12(18)20-14)6-15-13-16-9(7-22-13)10-4-3-5-21-10/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWITWKGSWIOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=NC(=CS2)C3=CC=CS3)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-(((4-(thiophen-2-yl)thiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2495279.png)
![N-(4-chlorobenzyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2495281.png)

![1H,2H,3H,4H,5H-pyrido[3,4-b]azepine dihydrochloride](/img/structure/B2495284.png)
![(1R,5S)-3-methoxy-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2495285.png)

![(E)-[(2,5-Difluorophenyl)methylidene]hydrazine](/img/structure/B2495289.png)
![(Z)-2-(3-chlorobenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2495290.png)
![3-Methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2495291.png)
![1-(7-Ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2495293.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2495295.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495300.png)
![2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2495301.png)